Octaethylene glycol monohexadecyl ether

Catalog No.
S1933434
CAS No.
5698-39-5
M.F
C32H66O9
M. Wt
594.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol monohexadecyl ether

CAS Number

5698-39-5

Product Name

Octaethylene glycol monohexadecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C32H66O9

Molecular Weight

594.9 g/mol

InChI

InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3

InChI Key

YAMTWWUZRPSEMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubilizing and Stabilizing Membrane Proteins

Source

Potential Applications in Drug Delivery

The ability of octaethylene glycol monohexadecyl ether to interact with and penetrate cell membranes makes it a potential candidate for drug delivery systems. Researchers are exploring its use in delivering therapeutic agents, such as drugs or genes, directly into cells. This could be particularly beneficial for targeting specific cell types for treatment [1].

Source

Octaethylene glycol monohexadecyl ether is a nonionic surfactant characterized by its long hydrophobic hexadecyl chain and a hydrophilic octaethylene glycol moiety. Its chemical formula is C32H66O9C_{32}H_{66}O_{9} and it is often used in various industrial and research applications due to its surfactant properties. The compound is synthesized through the ethoxylation of hexadecanol, resulting in eight ethylene glycol units attached to the hexadecyl group, which enhances its solubility in both aqueous and organic solvents .

The primary reaction involved in the formation of octaethylene glycol monohexadecyl ether is the ethoxylation of hexadecanol. This reaction can be represented as follows:

Hexadecanol+nEthylene oxideOctaethylene glycol monohexadecyl ether+nWater\text{Hexadecanol}+n\text{Ethylene oxide}\rightarrow \text{Octaethylene glycol monohexadecyl ether}+n\text{Water}

This process typically occurs under controlled temperature and pressure conditions, facilitating the addition of ethylene oxide to the hydroxyl group of hexadecanol. The resulting product exhibits a low critical micelle concentration, making it effective for solubilizing membrane proteins and other hydrophobic compounds .

Octaethylene glycol monohexadecyl ether has been studied for its biological activity, particularly in the context of membrane protein solubilization. It is known to facilitate the extraction of membrane proteins from biological membranes without denaturing them, which is crucial for structural and functional studies . Additionally, its nonionic nature reduces potential cytotoxicity compared to ionic surfactants, making it suitable for various biotechnological applications.

The synthesis of octaethylene glycol monohexadecyl ether generally involves:

  • Ethoxylation: Hexadecanol is reacted with ethylene oxide in the presence of a catalyst, usually under high temperature and pressure.
  • Purification: The resultant product is purified through crystallization or distillation to remove unreacted starting materials and by-products.
  • Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Octaethylene glycol monohexadecyl ether finds applications in various fields, including:

  • Biotechnology: Used for solubilizing membrane proteins for research purposes.
  • Cosmetics: Acts as an emulsifier and stabilizer in formulations.
  • Pharmaceuticals: Serves as a vehicle for drug delivery systems due to its ability to enhance solubility .
  • Industrial Cleaning: Utilized in formulations for cleaning agents owing to its surfactant properties.

Studies on octaethylene glycol monohexadecyl ether have focused on its interactions with proteins and membranes. It has been shown to effectively disrupt lipid bilayers, facilitating the extraction of integral membrane proteins while maintaining their functional integrity. This property makes it valuable in studies aimed at understanding protein-lipid interactions and membrane dynamics .

Octaethylene glycol monohexadecyl ether shares similarities with several other nonionic surfactants, particularly those derived from different fatty alcohols or with varying ethylene oxide units. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Octaethylene glycol monododecyl etherC28H58O9C_{28}H_{58}O_{9}Derived from dodecanol; used similarly for protein solubilization .
Decaethylene glycol monohexadecyl etherC34H70O10C_{34}H_{70}O_{10}Contains ten ethylene oxide units; higher hydrophilicity .
Tetraethylene glycol monododecyl etherC22H46O5C_{22}H_{46}O_{5}Fewer ethylene oxide units; lower solubilizing capacity .

Uniqueness

What distinguishes octaethylene glycol monohexadecyl ether from these similar compounds is its specific balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring mild surfactants that do not denature proteins or disrupt cellular structures.

Molecular Architecture and Stereochemistry

Octaethylene glycol monohexadecyl ether is a nonionic surfactant with the molecular formula C₃₂H₆₆O₉ and a molecular weight of 594.86 g/mol [1] [2] [3]. The compound is characterized by Chemical Abstracts Service number 5698-39-5 [1] [2] [3]. The linear formula representation is CH₃(CH₂)₁₅(OCH₂CH₂)₈OH, which illustrates the fundamental architectural components of this amphiphilic molecule [2].

The molecular architecture consists of two distinct structural domains that confer its surfactant properties. The hydrophobic region comprises a hexadecyl chain (C₁₆H₃₃) containing sixteen carbon atoms in a saturated aliphatic configuration. This hydrophobic moiety provides the lipophilic character essential for membrane interaction and micelle formation [4]. The hydrophilic segment consists of an octaethylene glycol chain containing eight repeating ethylene oxide units (-(OCH₂CH₂)₈-) terminated by a hydroxyl group (-OH) [1] [2].

The stereochemical arrangement of octaethylene glycol monohexadecyl ether follows the characteristic structure of polyethylene glycol ethers. The ethylene glycol units adopt gauche conformations in aqueous environments, facilitating optimal hydration and hydrogen bonding interactions with water molecules [5]. The compound exhibits the structural notation C₁₆E₈, indicating a hexadecyl alkyl chain linked to eight ethylene oxide units [1] [2] [3].

The International Union of Pure and Applied Chemistry name for this compound is 2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [3] [4]. The simplified molecular identification language representation is CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO [3] [4], while the International Chemical Identifier key is YAMTWWUZRPSEMV-UHFFFAOYSA-N [2] [3].

PropertyValue
Chemical Abstracts Service Number5698-39-5 [1] [2] [3]
Molecular FormulaC₃₂H₆₆O₉ [1] [2] [3]
Molecular Weight594.86 g/mol [1] [2] [3]
Linear FormulaCH₃(CH₂)₁₅(OCH₂CH₂)₈OH [2]
Melting Point43-45°C [2] [3]
Hydrophobic Chain LengthC₁₆ (hexadecyl) [1] [2]
Ethylene Oxide Units8 [1] [2]

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of octaethylene glycol monohexadecyl ether through analysis of both ¹H and ¹³C nuclei. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that enable identification and quantification of specific molecular regions [6] [7].

The polyethylene glycol chain protons resonate as a prominent signal in the region between 3.1-3.8 parts per million, consistent with typical ether linkage environments [6] [8]. This broad multiplet encompasses the eight ethylene oxide units (-OCH₂CH₂-), which appear as overlapping signals due to similar chemical environments. The integration of this signal provides quantitative information about the degree of ethoxylation [6] [8].

The hexadecyl chain protons generate a complex multiplet pattern in the aliphatic region between 0.8-2.0 parts per million. The terminal methyl group appears as a characteristic triplet at approximately 0.9 parts per million, while the methylene protons adjacent to the ether oxygen typically resonate around 3.7 parts per million [7] [8]. The remaining methylene protons of the alkyl chain contribute to the broad multiplet centered around 1.2-1.3 parts per million.

The terminal hydroxyl proton exhibits variable chemical shift behavior depending on concentration, temperature, and solvent conditions. In deuterated chloroform, this proton typically appears between 2.0-3.0 parts per million and may undergo rapid exchange under certain conditions [6] [7].

¹³C nuclear magnetic resonance analysis reveals distinct carbon environments within the molecular structure. The ethylene glycol carbons resonate in the range of 60-80 parts per million, with subtle variations depending on their position within the polyether chain [6] [5]. The alkyl chain carbons appear in the typical aliphatic region between 10-40 parts per million, with the terminal methyl carbon at approximately 14 parts per million and the methylene carbons showing characteristic patterns based on their distance from the ether linkage [5].

Infrared Spectral Fingerprinting

Infrared spectroscopy provides detailed functional group identification and structural confirmation for octaethylene glycol monohexadecyl ether. The infrared spectrum exhibits several characteristic absorption bands that serve as molecular fingerprints for this compound class [9] [10] [11].

The hydroxyl group stretching vibration appears as a broad, intense absorption band in the region of 3200-3600 cm⁻¹. The breadth and position of this band reflect the extent of hydrogen bonding interactions, which vary with concentration and intermolecular association [9] [10]. In the solid state, this band typically appears at lower frequencies due to stronger hydrogen bonding networks.

The carbon-oxygen stretching vibrations provide the most diagnostic absorption for polyethylene glycol ethers. The prominent band at approximately 1110 cm⁻¹ corresponds to the carbon-oxygen-carbon ether linkage stretching mode [10] [11]. This absorption is particularly useful for quantitative analysis and structural confirmation of the polyether chain. The intensity of this band correlates directly with the number of ethylene oxide units present in the molecule.

The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, with distinct bands for the symmetric and asymmetric methyl and methylene stretching modes [9] [10]. The methyl stretching vibrations typically appear around 2960 cm⁻¹ and 2870 cm⁻¹, while the methylene stretching vibrations occur near 2920 cm⁻¹ and 2850 cm⁻¹.

The carbon-hydrogen bending vibrations contribute to the fingerprint region between 1300-1500 cm⁻¹. The methyl asymmetric bending appears around 1460 cm⁻¹, while the methylene scissoring vibration occurs near 1470 cm⁻¹ [9]. These absorptions, combined with the ether stretching band, provide definitive identification of the compound structure.

Mass Spectrometric Profiling

Mass spectrometry enables precise molecular weight determination and structural elucidation of octaethylene glycol monohexadecyl ether through various ionization and fragmentation techniques. The compound readily forms protonated molecular ions under positive ion electrospray ionization conditions, yielding the characteristic ion at mass-to-charge ratio 595 corresponding to [M+H]⁺ [12] [13] [14].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that confirm the structural assignment. The primary fragmentation pathway involves cleavage of the ether linkages within the polyethylene glycol chain, producing a series of fragment ions separated by 44 mass units corresponding to the loss of ethylene oxide units (-C₂H₄O) [12] [14]. The base peak fragment typically appears at mass-to-charge ratio 133, corresponding to a stabilized polyether fragment ion.

High-resolution mass spectrometry provides exact mass measurements that enable definitive molecular formula assignment. The measured exact mass of 594.4710 for the protonated molecular ion confirms the molecular formula C₃₂H₆₆O₉ within acceptable mass accuracy limits [3] [12]. This precision enables differentiation from closely related homologs and isomers.

The mass spectrometric fragmentation pattern also reveals information about the alkyl chain length through characteristic neutral losses. The loss of the hexadecyl chain as a neutral hydrocarbon fragment produces diagnostic ions that confirm the C₁₆ alkyl substitution pattern [12] [14]. Multiple reaction monitoring experiments utilize the transition from the protonated molecular ion to the base peak fragment (m/z 595 → 133) for selective detection and quantification in complex matrices.

Atmospheric pressure chemical ionization and electron impact ionization provide complementary structural information through different fragmentation mechanisms. These techniques may reveal additional structural details about the alkyl chain substitution pattern and the polyether chain composition [14].

Thermal Behavior and Phase Transitions

The thermal behavior of octaethylene glycol monohexadecyl ether exhibits complex phase transition patterns characteristic of amphiphilic molecules with extended polyether chains. Differential scanning calorimetry investigations reveal multiple thermal events that reflect the molecular organization and intermolecular interactions within the compound [15] [16] [17].

The primary melting transition occurs in the temperature range of 43-45°C, as determined through systematic thermal analysis [2] [3]. This melting point represents the transition from the crystalline solid phase to the liquid phase and provides insight into the intermolecular packing efficiency and hydrogen bonding network strength. The relatively low melting point compared to pure alkanes of similar molecular weight reflects the disruption of crystalline order by the polyether chain [17] [18].

Heating and cooling rate dependencies significantly influence the observed thermal behavior. Fast cooling rates from the molten state may produce metastable phases or suppress complete crystallization, resulting in glass transition events at lower temperatures [19] [18]. Slow cooling promotes formation of more ordered crystalline phases with higher melting enthalpies.

The polyethylene glycol chain contributes to complex thermal behavior through multiple conformational transitions. The ethylene oxide units can adopt various conformational states during thermal transitions, leading to multiple endothermic and exothermic events in differential scanning calorimetry thermograms [15] [17]. These secondary transitions typically occur at temperatures below the main melting point and reflect changes in chain conformation and packing.

Phase diagram construction through systematic thermal analysis reveals the existence of multiple mesophases in aqueous systems. At specific concentrations and temperatures, the compound forms lamellar, hexagonal, and cubic liquid crystalline phases [15] [20]. The phase boundaries depend critically on both temperature and concentration, with transitions occurring over narrow temperature ranges.

The hydrogen bonding network between terminal hydroxyl groups influences the thermal stability and phase behavior. Breaking of these hydrogen bonds during heating requires significant energy input, contributing to the observed melting enthalpy [15] [17]. The strength of these interactions depends on the molecular packing arrangement and water content in the system.

Temperature-dependent infrared spectroscopy reveals molecular-level changes during phase transitions. The hydroxyl stretching band position and breadth change systematically with temperature, reflecting alterations in the hydrogen bonding environment [15] [17]. Similarly, the carbon-oxygen stretching bands exhibit frequency shifts that correspond to conformational changes in the polyether chain.

Thermal PropertyValueMethod
Melting Point43-45°C [2] [3]Differential Scanning Calorimetry
Phase Transition Temperature RangeVariable with concentration [15]Thermal Analysis
Hydrogen Bond Breaking Temperature>40°C [15] [17]Infrared Spectroscopy
Glass Transition (metastable)<0°C [19]Differential Scanning Calorimetry
Crystallization TemperatureCooling rate dependent [18]Thermal Analysis

XLogP3

6.2

Wikipedia

Hexadecyloctaglycol

Dates

Modify: 2023-08-16

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